REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](C(Cl)(Cl)Cl)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1.[CH2:16]([O-:18])[CH3:17].[Na+].O.Cl>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:18][CH2:16][CH3:17])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
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Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
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20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The pale yellowish green solution was then refluxed for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
After this, most of the solvent was removed at 40° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
adding 100 ml of water a little at a time so that the solid
|
Type
|
CUSTOM
|
Details
|
The product was isolated in a similar manner to Example 2
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)OCC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |